molecular formula C5H6ClN3O2S B6262268 2-chloro-N-methylpyrimidine-5-sulfonamide CAS No. 887591-97-1

2-chloro-N-methylpyrimidine-5-sulfonamide

Cat. No.: B6262268
CAS No.: 887591-97-1
M. Wt: 207.6
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Description

2-Chloro-N-methylpyrimidine-5-sulfonamide (CAS 887591-97-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine heterocycle, a privileged scaffold in pharmaceuticals, linked to a sulfonamide functional group. This combination creates a versatile building block for developing novel bioactive molecules. Pyrimidine-based compounds are extensively investigated for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The sulfonamide moiety is a key pharmacophore in many approved drugs and is known to confer inhibitory activity against various enzymes, such as carbonic anhydrase, and is being explored for targeting tyrosine kinase receptors like VEGFR-2 in cancer research . Recent studies highlight that synthetic sulfonamide and acetamide derivatives of pyrimidine demonstrate potent antibacterial and antifungal activities, with some showing strong binding affinities to specific biological targets, such as Mycobacterium tuberculosis protein tyrosine phosphatase B (MtbPtpB), suggesting potential in anti-tuberculosis research . This compound is supplied exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

887591-97-1

Molecular Formula

C5H6ClN3O2S

Molecular Weight

207.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Chloro N Methylpyrimidine 5 Sulfonamide and Its Analogues

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the central pyrimidine ring is a critical first step in the synthesis of 2-chloro-N-methylpyrimidine-5-sulfonamide. Various methods, including classical cyclization reactions and modern multicomponent approaches, have been developed to efficiently construct this heterocyclic scaffold.

Cyclization Reactions

Traditional cyclization reactions remain a cornerstone in pyrimidine synthesis. These methods typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For instance, the reaction of a suitably substituted malonic acid derivative with an amidine can lead to the formation of a dihydroxypyrimidine, which can then be further functionalized. While effective, these methods can sometimes require harsh reaction conditions and may result in a mixture of products, necessitating careful purification.

A notable example involves the condensation of ethyl cyanoacetate (B8463686) and thiourea, which upon cyclization, can form a substituted pyrimidine ring that can be further elaborated to introduce the desired functionalities.

Multicomponent Reactions

More contemporary and efficient strategies for pyrimidine synthesis involve multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net These reactions are highly valued for their atom economy, operational simplicity, and the ability to generate diverse molecular libraries. researchgate.net

One such approach is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, which provides a direct route to dihydropyrimidines. nih.gov These dihydropyrimidines can then be oxidized to the corresponding pyrimidines. While the classic Biginelli reaction is well-established, modern variations often employ catalysts to improve yields and broaden the substrate scope.

Introduction of the Sulfonamide Moiety

The introduction of the sulfonamide group at the C5 position of the pyrimidine ring is a pivotal step in the synthesis of the target compound. This is typically achieved through sulfonylation of a pre-formed pyrimidine ring or by incorporating the sulfonamide functionality during the ring construction.

Sulfonylation of Amines

A common and direct method for introducing the sulfonamide group is the reaction of an aminopyrimidine with a sulfonyl chloride. This reaction, a classic example of nucleophilic substitution at a sulfur center, is widely used in the synthesis of sulfonamide-containing compounds. For instance, an aminopyrimidine can be reacted with a suitable sulfonyl chloride in the presence of a base to yield the corresponding pyrimidine sulfonamide.

Alternatively, a pyrimidine-5-sulfonyl chloride can be prepared and subsequently reacted with an amine. The commercially available 2-chloropyrimidine-5-sulfonyl chloride serves as a key intermediate in this context. nih.govnih.gov Its reaction with methylamine (B109427) would directly yield this compound. The reaction of sulfonyl chlorides with amines is a well-established and versatile method for forming sulfonamide bonds. doaj.org

Oxidative Sulfonylation Approaches

Oxidative methods offer an alternative route to sulfonamides. While less common for this specific target, these approaches can involve the oxidation of pyrimidine-5-thiol (B1622005) derivatives to the corresponding sulfonyl chlorides, which can then be reacted with amines.

Chlorination and N-Alkylation at Specific Pyrimidine and Sulfonamide Positions

A prevalent method for introducing a chlorine atom at the 2-position of a pyrimidine ring is through the chlorination of a corresponding 2-hydroxypyrimidine (B189755) (or its tautomeric form, pyrimidin-2-one). google.com A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govgoogle.com The reaction is often carried out at elevated temperatures, sometimes in the presence of a base like pyridine (B92270) or triethylamine (B128534), to facilitate the conversion. google.com Solvent-free conditions using equimolar amounts of POCl₃ in a sealed reactor have also been reported as an efficient and environmentally benign alternative. nih.govdoaj.org

The N-methylation of the sulfonamide can be achieved through various alkylation strategies. The reaction of the sulfonamide with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base is a standard procedure. The choice of base and solvent can influence the selectivity and yield of the N-alkylation.

A plausible synthetic sequence for this compound could involve the initial construction of a 2-hydroxypyrimidine-5-sulfonic acid derivative. This intermediate could then be converted to the corresponding sulfonyl chloride, which is subsequently reacted with methylamine to form N-methyl-2-hydroxypyrimidine-5-sulfonamide. The final step would then be the chlorination of the 2-hydroxy group using a reagent like POCl₃ to afford the target compound.

Regioselective Chlorination Procedures

Achieving regioselective chlorination is paramount in the synthesis of this compound, particularly when the pyrimidine core is assembled prior to the introduction of the chloro substituent. The 2-position of the pyrimidine ring is susceptible to chlorination, often facilitated by the electronic properties of the heterocyclic system.

A prevalent method for the chlorination of hydroxypyrimidines is the use of phosphoryl chloride (POCl₃), often in the presence of a base such as pyridine or N,N-dimethylaniline. For example, 2-hydroxypyrimidine-5-sulfonamide can be converted to its 2-chloro counterpart under these conditions. The reaction typically requires elevated temperatures to proceed to completion.

Another approach involves the diazotization of a 2-aminopyrimidine (B69317) derivative followed by a Sandmeyer-type reaction. For instance, 2-aminopyrimidine can be treated with sodium nitrite (B80452) in the presence of hydrochloric acid to yield 2-chloropyrimidine (B141910). orgsyn.org This method can be adapted for substrates bearing a 5-sulfonamide group, provided the sulfonamide is stable to the acidic reaction conditions.

It is important to consider the directing effects of existing substituents on the pyrimidine ring. Electron-withdrawing groups, such as the sulfonamide group at the 5-position, can influence the reactivity of the ring towards electrophilic chlorination, although the inherent electronic nature of the pyrimidine ring generally favors substitution at the 2- and 4-positions.

N-Methylation Techniques for the Sulfonamide Nitrogen

The introduction of a methyl group onto the sulfonamide nitrogen is a critical step in the synthesis of the title compound. Direct N-methylation of 2-chloropyrimidine-5-sulfonamide (B1386262) can be achieved using various methylating agents.

Common reagents for N-methylation include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The choice of base is crucial to deprotonate the sulfonamide nitrogen, facilitating its nucleophilic attack on the methylating agent. Suitable bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases such as triethylamine (Et₃N). The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Challenges in N-methylation can arise from the potential for O-alkylation of the sulfonamide group, although this is generally less favored. Careful optimization of reaction conditions, including temperature and the choice of base and solvent, is often necessary to achieve high selectivity for N-methylation. scientificupdate.com

Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Sulfonamide Synthesis

The chloro substituent at the 2-position of this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogs.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of the 2-chloropyrimidine core with a wide range of primary and secondary amines. wikipedia.org This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org The reaction is performed in the presence of a base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

This methodology allows for the introduction of various amino substituents at the 2-position, leading to a wide array of N-aryl and N-alkyl pyrimidine-5-sulfonamide (B1627676) derivatives.

Other Cross-Coupling Methods for Derivatization

Beyond amination, the 2-chloro position is amenable to other palladium-catalyzed cross-coupling reactions, further expanding the synthetic utility of the this compound scaffold.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the 2-chloropyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 2-position. semanticscholar.orgrsc.org The reaction conditions are generally mild and tolerant of a wide range of functional groups.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80Good to Excellent semanticscholar.org
Pd(dppf)Cl₂Na₂CO₃Dioxane/Water100HighGeneral Protocol
Pd₂(dba)₃ / SPhosK₃PO₄Toluene110HighGeneral Protocol

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-chloropyrimidine and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method is invaluable for the synthesis of 2-alkynylpyrimidine derivatives.

Heck Coupling: The Heck reaction allows for the coupling of the 2-chloropyrimidine with an alkene to form a new carbon-carbon bond, leading to the synthesis of 2-vinylpyrimidine (B1277554) derivatives. This reaction is catalyzed by a palladium complex and requires a base.

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Sulfonamide Synthesis

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 2-position and the sulfonamide group at the 5-position, makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction provides a metal-free alternative to cross-coupling reactions for the introduction of various nucleophiles.

A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the chloride at the 2-position. The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, and may require elevated temperatures to proceed at a reasonable rate. The reactivity of the nucleophile and the electronic nature of the pyrimidine substrate are key factors influencing the reaction outcome. For less reactive nucleophiles, the use of a strong base may be necessary to facilitate the reaction.

The SNAr reaction is a cost-effective and straightforward method for the derivatization of this compound, particularly for the introduction of oxygen, sulfur, and nitrogen-based functional groups.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and its application in the synthesis of pyrimidine sulfonamides has been shown to significantly reduce reaction times and improve yields. innovareacademics.innih.govnih.gov

Many of the synthetic transformations discussed, including the formation of the sulfonamide bond, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitutions, can be efficiently performed under microwave conditions. The rapid and uniform heating provided by microwave irradiation often leads to cleaner reactions with fewer side products.

For instance, the reaction of 2-chloropyrimidine-5-sulfonyl chloride with methylamine can be completed in a matter of minutes under microwave irradiation, compared to several hours using conventional heating. Similarly, microwave-assisted Suzuki and Buchwald-Hartwig reactions on the this compound scaffold can provide rapid access to a diverse range of analogs. This high-throughput potential makes microwave-assisted synthesis a particularly attractive strategy in drug discovery and development.

Reaction TypeReactantsConditionsTimeYieldReference
Sulfonamide SynthesisChalcones, SulfaguanidineMicrowave5-10 minHigh innovareacademics.in
Pyrazoline Sulfonamide SynthesisChalcones, HydrazinobenzenesulfonamideMicrowave, 200 °C, 300W7 minGood nih.gov
General Sulfonamide SynthesisSulfonyl chloride, AmineMicrowaveVariesImproved nih.gov

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of complex molecules like this compound involves the precise assembly of its core components: the pyrimidine ring and the sulfonamide group. Green chemistry offers a toolbox of methods to make this process more sustainable.

Flow Chemistry for Sulfonamide Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, presents a safer, more efficient, and scalable alternative to traditional batch synthesis for sulfonamides. acs.org This methodology minimizes waste and often employs greener solvents. acs.org The use of meso-reactor apparatuses in flow synthesis allows for precise control over reaction conditions, leading to high-purity products that may not require further purification. acs.org

For instance, a study on the flow synthesis of a sulfonamide library demonstrated the use of polyethylene (B3416737) glycol 400 (PEG 400), an eco-friendly medium, as a cosolvent to overcome solubility issues and facilitate a smooth process. acs.org This approach avoids the formation of precipitates that can occur in water-acetone systems, making it highly suitable for continuous flow processes. acs.org

Table 1: Advantages of Flow Synthesis for Sulfonamides

FeatureBenefitReference
Waste Minimization Reduced use of excess reagents and solvents. acs.org
Enhanced Safety Small reaction volumes minimize risks associated with hazardous reagents. acs.org
Scalability Easily scalable for large-scale industrial production. acs.org
High Purity Products often isolated with high purity (>95%) without complex purification. acs.org
Green Media Employs environmentally benign solvents like PEG 400. acs.org

Energy-Efficient Synthetic Methods

To reduce the energy consumption and lengthy reaction times associated with conventional heating, chemists have turned to alternative energy sources like microwave irradiation and ultrasound.

Microwave-Assisted Synthesis Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the formation of pyrimidine and sulfonamide derivatives. rasayanjournal.co.inekb.eg Reactions that might take hours using conventional heating can often be completed in minutes with microwave irradiation, frequently resulting in higher yields and cleaner products. nih.gov This technique can be applied to key steps, such as the reaction of a sulfonic acid with an amine to form a sulfonamide, proceeding through a sulfonyl chloride intermediate. ekb.eg

Ultrasound-Assisted Synthesis (Sonochemistry) Sonochemistry, the application of ultrasound to chemical reactions, provides another green pathway. In the synthesis of sulfonamide derivatives of cyclic arylguanidines, ultrasound assistance (e.g., 40 kHz) in an aqueous medium has been shown to produce excellent yields (up to 90%) in as little as 60 minutes. nih.gov This method aligns with green chemistry principles by using water as a solvent and reducing reaction times. nih.govjmaterenvironsci.com

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis

MethodReaction TimeYieldConditionsReference
Conventional Heating Several hoursModerateHigh temperatures, organic solvents rasayanjournal.co.inresearchgate.net
Microwave Synthesis 0.5 - 20 minutesHigh (74-95%)50-80°C, often solvent-free or in green solvents ekb.egnih.gov
Ultrasound Synthesis 10 - 60 minutesHigh (90-97%)Room temperature, aqueous media nih.govresearchgate.net

Green Solvents and Catalysts

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. researchgate.net

Water as a Solvent : Water is an ideal green solvent due to its non-toxicity, availability, and safety. Facile and environmentally friendly methods for sulfonamide synthesis have been developed using water as the reaction medium. rsc.orgresearchgate.net These processes can operate under dynamic pH control, using simple bases like sodium carbonate and eliminating the need for organic bases. rsc.orgnih.gov Product isolation is often simplified to filtration after acidification. rsc.org

Reusable and Benign Catalysts : The move away from stoichiometric reagents towards catalytic systems is another key green strategy. For pyrimidine synthesis, inexpensive and readily available catalysts like thiamine (B1217682) hydrochloride (Vitamin B1) have been used effectively in water. researchgate.net For sulfonamide synthesis, chemo-selective, solvent-free methods using zinc oxide nanoparticles as a reusable and environmentally friendly catalyst have achieved yields of up to 95%. ekb.eg

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form a product, are inherently green. jmaterenvironsci.com They reduce the number of synthetic steps, minimize waste, and save time and energy. rasayanjournal.co.in The synthesis of pyrimidine derivatives is particularly well-suited to MCRs, allowing for the construction of the heterocyclic core in a highly efficient manner. rasayanjournal.co.inresearchgate.net

By integrating these novel and green approaches, the synthesis of this compound and its analogs can be achieved with greater efficiency and significantly reduced environmental impact compared to traditional methods.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be employed to gain a complete picture of the molecular framework of 2-chloro-N-methylpyrimidine-5-sulfonamide.

For the ¹H NMR spectrum, the protons on the pyrimidine (B1678525) ring would exhibit characteristic chemical shifts and coupling patterns. The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region of the spectrum. The N-methyl group would present as a singlet, and the proton on the sulfonamide nitrogen would also likely appear as a singlet, the chemical shift of which can be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate in the aromatic region. The presence of the electron-withdrawing chlorine atom and the sulfonamide group would influence the chemical shifts of the adjacent carbon atoms. The N-methyl carbon would appear in the aliphatic region of the spectrum. Analysis of related sulfonamide compounds shows that the carbon atoms in the aromatic rings typically show signals in the region between 111 and 161 ppm. rsc.org

A hypothetical ¹H NMR data table is presented below based on known spectral data for similar structures.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Pyrimidine-H8.5 - 9.0d2-3
Pyrimidine-H8.0 - 8.5d2-3
N-CH₃2.5 - 3.0s-
SO₂NH7.0 - 8.0s-

A hypothetical ¹³C NMR data table is also provided.

Carbon Expected Chemical Shift (ppm)
C=N (Pyrimidine)155 - 165
C-Cl (Pyrimidine)150 - 160
C-H (Pyrimidine)120 - 140
C-SO₂ (Pyrimidine)145 - 155
N-CH₃25 - 35

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the accurate mass of the molecular ion of this compound. This measurement provides a highly precise mass value, which can be used to confirm the elemental formula (C₅H₆ClN₃O₂S). The ability to achieve mass accuracy within a few parts per million (ppm) is a significant advantage of this technique for unambiguous formula determination. rsc.org

LC-MS/MS for Metabolite and Degradation Product Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of complex mixtures. This method would be crucial for identifying and quantifying potential metabolites or degradation products of this compound in various matrices. The initial liquid chromatography step separates the parent compound from other components, which are then introduced into the mass spectrometer. In the MS/MS mode, the molecular ion of the target analyte is selected and fragmented, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for the analysis of sulfonamides in various samples. nih.govjournalofchemistry.org A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂).

A table of expected mass-to-charge ratios (m/z) for the molecular ion and key fragments is shown below.

Ion Formula Expected m/z
[M+H]⁺C₅H₇ClN₃O₂S⁺208.0
[M-SO₂+H]⁺C₅H₇ClN₂⁺144.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various structural features.

The key expected vibrational frequencies are:

N-H stretch of the sulfonamide group, typically appearing in the region of 3200-3300 cm⁻¹.

C-H stretches of the pyrimidine ring and the methyl group, observed around 2900-3100 cm⁻¹.

Asymmetric and symmetric SO₂ stretches of the sulfonamide group, which are strong bands appearing around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These are highly characteristic of sulfonamides. nih.gov

C=N and C=C stretches of the pyrimidine ring, found in the 1600-1400 cm⁻¹ region.

C-Cl stretch , which would likely appear in the fingerprint region below 800 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
N-H (stretch)3200 - 3300
C-H (aromatic & aliphatic stretch)2900 - 3100
SO₂ (asymmetric stretch)1300 - 1350
SO₂ (symmetric stretch)1120 - 1160
C=N, C=C (ring stretch)1400 - 1600
C-Cl (stretch)< 800

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages would be compared to the theoretical values calculated from the empirical formula (C₅H₆ClN₃O₂S) to confirm the compound's purity and elemental composition.

Element Theoretical %
Carbon (C)28.92
Hydrogen (H)2.91
Chlorine (Cl)17.07
Nitrogen (N)20.24
Oxygen (O)15.41
Sulfur (S)15.45

Chromatographic Purity and Separation Techniques

The determination of purity is a critical aspect of the chemical analysis of this compound. Chromatographic methods are the gold standard for this purpose, offering high-resolution separation of the main compound from any impurities, isomers, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for the development of specific methods to ensure accurate quantification and purity assessment.

A typical approach for the analysis of pyrimidine derivatives involves reversed-phase HPLC. In this mode, a non-polar stationary phase, most commonly a C18 or C8 silica-based column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

For this compound, a gradient elution method is often employed to achieve optimal separation of a wide range of potential impurities with varying polarities. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. The gradient is created by systematically increasing the proportion of the organic solvent over the course of the analysis, which allows for the elution of more strongly retained, less polar compounds.

Detection is commonly performed using an ultraviolet (UV) detector, as the pyrimidine ring and sulfonamide group exhibit significant absorbance in the UV region. The selection of the detection wavelength is crucial for achieving high sensitivity and is typically set at the absorbance maximum of the analyte.

Below is a hypothetical, yet representative, data table illustrating the results of an HPLC purity analysis of a this compound sample.

Peak Identity Retention Time (min) Area (%)
Solvent Peak1.8-
Impurity 14.20.15
Impurity 25.80.08
This compound8.599.75
Impurity 310.10.02

This table is for illustrative purposes and represents typical data that would be generated.

The precision and accuracy of the HPLC method are established through a rigorous validation process, which includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While sulfonamides can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can be employed to enhance their volatility and stability.

For this compound, a derivatization step, such as methylation or silylation of the sulfonamide group, may be necessary prior to GC analysis. This chemical modification reduces the polarity of the molecule, making it more amenable to volatilization in the GC inlet without decomposition.

The separation in GC is achieved using a capillary column coated with a stationary phase of a specific polarity. A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane phase, is often suitable for the analysis of such derivatives. The column oven temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

A flame ionization detector (FID) is a common choice for the detection of organic compounds in GC due to its high sensitivity and wide linear range. For more definitive identification of impurities, a mass spectrometer (MS) can be coupled with the GC system (GC-MS), providing both retention time and mass spectral data for each separated component.

The following table illustrates potential results from a GC analysis of a derivatized this compound sample for purity assessment.

Peak Identity Retention Time (min) Area (%)
Derivatizing Agent Peak3.1-
Impurity 1 Derivative6.40.10
Derivatized this compound9.299.85
Impurity 2 Derivative11.50.05

This table is for illustrative purposes and represents typical data that would be generated.

The choice between HPLC and GC for the analysis of this compound depends on the specific analytical requirements, such as the nature of the expected impurities and the need for derivatization. Both techniques, when properly developed and validated, provide essential data for the comprehensive characterization and quality control of this important chemical compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are pivotal in this regard.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-chloro-N-methylpyrimidine-5-sulfonamide, DFT calculations can predict optimized geometry, vibrational frequencies, and various electronic properties.

While specific DFT data for this compound is not extensively published, studies on analogous pyrimidine-containing sulfonamides provide valuable insights. For instance, a DFT study on a similar compound, N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide, calculated using the B3LYP/6-311++G(d,p) basis set, reveals key electronic parameters that are likely comparable. uomphysics.net This analysis helps in understanding the charge distribution and stability of the molecule. Further studies on related molecules like 2-chloro-5-methylpyrimidine (B1361109) also utilize DFT to analyze molecular characteristics. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of a Related Pyrimidine (B1678525) Sulfonamide Derivative. uomphysics.net

ParameterValue
HOMO Energy-6.363 eV
LUMO Energy-2.245 eV
Energy Gap (ΔE)4.118 eV
Ionization Potential (I)6.363 eV
Electron Affinity (A)2.245 eV
Electronegativity (χ)4.304 eV

Note: Data is for N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide and serves as an illustrative example.

Frontier Molecular Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy and localization of these orbitals indicate the molecule's susceptibility to nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. nih.gov

In the case of the analogous N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide, the HOMO is primarily localized on the 4-methoxyphenyl (B3050149) group, suggesting this region is prone to electrophilic attack. uomphysics.net Conversely, the LUMO is concentrated on the 5-bromo-2-chloro-4-pyrimidinyl group, indicating its susceptibility to nucleophilic attack. uomphysics.net A similar distribution would be anticipated for this compound, with the pyrimidine ring acting as an electron-deficient center. The relatively large HOMO-LUMO gap of 4.118 eV in the analogue suggests high kinetic stability. uomphysics.net

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding how a potential drug molecule might interact with its biological target.

Ligand-Protein Interaction Analysis

Molecular docking simulations of various pyrimidine sulfonamide derivatives have been conducted to elucidate their binding modes with different protein targets. For example, docking studies of pyrimidine-sulfonamide hybrids with BRAFV600E, a protein implicated in cancer, have revealed key interactions. nih.govrsc.org Similarly, docking of 2-thiouracil-5-sulfonamide derivatives into the active site of 15-lipoxygenase (15-LOX) has been performed. nih.govmdpi.com These studies consistently show the importance of hydrogen bonds, often involving the sulfonamide group, and hydrophobic interactions with amino acid residues in the protein's active site. researchgate.netnih.gov For this compound, it is expected that the sulfonamide moiety and the pyrimidine ring's nitrogen atoms would be key sites for hydrogen bonding, while the chloro and methyl groups could engage in hydrophobic interactions.

Table 2: Representative Ligand-Protein Interactions for Sulfonamide Derivatives from Docking Studies.

Compound ClassProtein TargetKey Interacting ResiduesTypes of Interactions
Pyrimidine-sulfonamide hybridsBRAFV600ECys532, Gly596, Ser536Hydrogen bonds, π-sulfur interactions
2-Thiouracil-5-sulfonamides15-LipoxygenaseHis378, Ile676, Glu369π-π stacking, Hydrogen bonds
Cyclic sulfonamidesSARS-CoV-2 3CLproGLU166, GLN192, ALA194Hydrogen bonds, Hydrophobic interactions

Note: This table provides examples from studies on related sulfonamide compounds. nih.govnih.govnih.gov

Binding Affinity Predictions

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energies typically indicate a more stable and potent interaction. Docking studies of various sulfonamide derivatives have reported a range of binding affinities depending on the specific compound and target protein. For instance, docking of 2-thiouracil-5-sulfonamide derivatives against 15-LOX yielded docking scores as low as -9.8 kcal/mol, which is comparable to known inhibitors. mdpi.com In another study, MGP analogs docked against the SARS-CoV-2 main protease showed binding energies up to -8.8 kcal/mol. mdpi.com These values suggest that sulfonamides, including this compound, have the potential to bind with high affinity to specific biological targets.

Table 3: Examples of Predicted Binding Affinities for Sulfonamide Derivatives.

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)
2-Thiouracil-5-sulfonamides15-Lipoxygenase-9.8
MGP AnalogsSARS-CoV-2 Main Protease-8.8
Cyclic SulfonamidesSARS-CoV-2 3CLpro-5.65 to -6.01

Note: This table is a compilation of data from different studies on related compounds. mdpi.comnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

3D-QSAR studies have been successfully applied to pyrimidine-sulfonamide hybrids. nih.govrsc.org For example, a 3D-QSAR model developed for BRAFV600E inhibitors highlighted the importance of steric and electrostatic fields around the molecule. nih.gov The model suggested that bulky groups at certain positions of the pyrimidine ring could enhance activity, while specific electrostatic properties around the sulfonamide linker are also crucial. researchgate.net For this compound, a QSAR model would likely identify the electronic influence of the chlorine atom and the steric bulk of the N-methyl group as important descriptors for predicting its biological activity. These models are invaluable for optimizing the structure of lead compounds to improve their efficacy. researchgate.net

Due to a lack of specific research data on "this compound" in the public domain, a detailed article on its computational and theoretical chemistry studies, as per the requested outline, cannot be generated at this time.

Extensive searches for "this compound" in combination with "2D and 3D QSAR," "activity cliff analysis," "molecular dynamics simulations," "conformational analysis," and "in silico ADME prediction" did not yield any specific studies or data sets for this particular compound. The scientific literature available focuses on broader classes of sulfonamides or different heterocyclic scaffolds.

Therefore, any attempt to create the requested article would involve extrapolating from unrelated molecules, which would be scientifically inaccurate and violate the core instruction to focus solely on "this compound."

Structure Activity Relationship Sar Investigations of Pyrimidine Sulfonamide Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring on Biological Efficacy

The pyrimidine ring is a key scaffold in numerous biologically active compounds, and its substitution pattern plays a crucial role in determining the pharmacological profile of pyrimidine sulfonamide derivatives. The nature, position, and size of substituents on the pyrimidine ring can significantly modulate the biological efficacy of these compounds.

Research has shown that the substitution pattern on the pyrimidine ring is a critical determinant of activity. For instance, in a series of pyrimidine-sulfonamide hybrids designed as potential anticancer agents, the presence of a cyclopentyl group at the C-4 position of the pyrimidine moiety was found to be favorable for activity against colon cancer cell lines. nih.gov Conversely, the presence of a pyrimidine moiety at the terminal side of the molecule was not essential for the activity of certain pyrrolo[2,3-d]pyrimidine–sulfonamide hybrids against cervical cancer cells. nih.gov

A study on 2-amino-4-chloro-pyrimidine derivatives revealed that a bromophenyl piperazine (B1678402) moiety at the 4-position of the pyrimidine ring resulted in the highest anticancer activity against both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov Another investigation into 4-[2-Amino-6-(3,4,5-substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives demonstrated that the nature of the substituent on the phenyl ring attached to the pyrimidine influenced antibacterial activity, with one of the most active compounds bearing a hydroxyl group. biointerfaceresearch.com

The following table summarizes the impact of various substitutions on the pyrimidine ring on the biological activity of selected pyrimidine sulfonamide derivatives.

Compound IDPyrimidine Ring Substituent(s)Other Key MoietiesBiological ActivityReference
Hybrid 9a C-4: CyclopentylAniline linkerIC50: 9.64 μM (HCT-116 colon cancer) nih.gov
Derivative 6 C-4: Bromophenyl piperazine2-aminoEC50: 89.24 μM (HCT116), 89.37 μM (MCF7) nih.gov
Derivative 1 C-4: 4-methyl piperazine2-aminoEC50: 209.17 μM (HCT116), 221.91 μM (MCF7) nih.gov
Compound 6 C-6: 3,4,5-trihydroxyphenyl2-amino, benzenesulfonamideHigh antibacterial activity biointerfaceresearch.com

Role of the Sulfonamide Moiety in Molecular Recognition and Activity

The sulfonamide group is a critical pharmacophore in a vast array of therapeutic agents and plays a pivotal role in the molecular recognition and biological activity of pyrimidine sulfonamide derivatives. This moiety is known to participate in key interactions with biological targets, such as enzymes and receptors, thereby anchoring the molecule in the active site and contributing to its inhibitory potential.

Molecular docking studies have provided significant insights into the role of the sulfonamide moiety. In a study of novel sulfonamide derivatives as potential antibacterial agents targeting dihydropteroate (B1496061) synthase (DHPS), the sulfonamide group was observed to occupy the binding pocket of the enzyme. nih.gov This positioning allows for crucial hydrogen bonding interactions with key amino acid residues, mimicking the binding of the natural substrate, p-aminobenzoic acid (PABA).

Similarly, in the design of pyrimidine-sulfonamide hybrids as extracellular signal-regulated kinase (ERK) inhibitors, the sulfonamide-containing precursor was found to anchor at the kinase domain through a hydrogen bond with the side-chain guanido group of an arginine residue. nih.gov In another example, molecular docking of squaramide-tethered sulfonamides with carbonic anhydrase XII revealed hydrogen bonding interactions between one of the oxygen atoms of the sulfonamido moiety and threonine residues in the active site. nih.gov These interactions are crucial for the inhibitory activity of the compounds.

The sulfonamide moiety's ability to act as a hydrogen bond donor and acceptor, coupled with its specific stereoelectronic properties, makes it a versatile functional group for establishing strong and selective interactions with a variety of biological targets.

Influence of N-Methylation and Other N-Substitutions on Activity Profiles

The substitution pattern on the nitrogen atom of the sulfonamide group is a key determinant of the biological activity of pyrimidine sulfonamide derivatives. The presence or absence of a substituent, as well as the nature of that substituent, can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

N-methylation, as in the titular compound 2-chloro-N-methylpyrimidine-5-sulfonamide, represents a specific modification that can have profound effects. In a series of HMG-CoA reductase inhibitors, a derivative featuring an N-methyl-N-methanesulfonylamino group on the pyrimidine ring was found to be a potent inhibitor. acs.org This suggests that the N-methyl group is well-tolerated and may contribute to favorable interactions within the enzyme's active site.

Comparative studies often reveal the importance of the N-substituent. For instance, in a series of antofine and cryptopleurine (B1669640) analogues with antitumor activity, a methanesulfonamide (B31651) derivative was found to be more potent than the corresponding acetamide (B32628) and methyl carbamate (B1207046) analogues. nih.gov This finding suggested that the acidity of the C-6 amide proton, influenced by the N-substituent, might be important for high potency. nih.gov

The nature of the N-substituent can also influence selectivity. The strategic placement of different N-substituents can alter the molecule's interaction profile with different biological targets, leading to enhanced selectivity for the desired target over off-target proteins.

The following table provides examples of how N-substitutions on the sulfonamide or a related amide moiety can influence biological activity.

Compound SeriesN-SubstituentBiological ActivityFindingReference
HMG-CoA Reductase Inhibitors N-methyl-N-methanesulfonylPotent HMG-CoA reductase inhibition (IC50 = 11 nM)N-methylation is compatible with high potency. acs.org
Antofine/Cryptopleurine Analogues Methanesulfonamide (-SO2Me)More potent antitumor activityThe acidity of the N-H proton may be crucial for activity. nih.gov
Antofine/Cryptopleurine Analogues Acetamide (-COMe)Less potent antitumor activity nih.gov
Antofine/Cryptopleurine Analogues Methyl carbamate (-CO2Me)Less potent antitumor activity nih.gov

Stereochemical Considerations and Their Effects on Biological Activity

Stereochemistry is a critical aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with chiral biological macromolecules such as enzymes and receptors. For pyrimidine sulfonamide derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different biological activities, potencies, and safety profiles.

The synthesis and evaluation of chiral sulfonamides have demonstrated the importance of stereochemistry in determining cytotoxic activity. In a study of chiral sulfonamides containing a 2-azabicycloalkane scaffold, the cytotoxic activity of the derivatives was evaluated against various cancer cell lines. nih.gov The results indicated that specific stereoisomers exhibited notable reductions in cell viability compared to nonmalignant cells, highlighting the stereoselectivity of their biological action. nih.gov

Another study focused on the synthesis and antiviral activity of chiral sulfonamides with various N-heterocyclic and aromatic units. The described compounds were obtained through the nucleophilic substitution of chiral N-heterocyclic amines with commercially available aromatic sulfonyl chlorides. The evaluation of these compounds against a panel of viruses underscored the potential for stereochemistry to influence antiviral efficacy.

While specific examples directly pertaining to this compound were not prevalent in the initial searches, the principles derived from studies on other chiral sulfonamides are highly relevant. The differential activity of stereoisomers often arises from one isomer having a more favorable orientation for binding to the target's active site, allowing for optimal interactions with key residues, while the other isomer may bind less effectively or not at all.

Design Principles for Lead Optimization Based on SAR Data

The systematic investigation of structure-activity relationships provides a foundation for the rational design and optimization of lead compounds. For pyrimidine sulfonamide derivatives, several key design principles have emerged from extensive SAR studies, guiding the development of more potent and selective therapeutic agents.

One fundamental principle is the strategic modification of the pyrimidine ring. As discussed in Section 5.1, the introduction of specific substituents at various positions of the pyrimidine ring can significantly enhance biological activity. For example, the incorporation of piperazine moieties or substituted phenyl groups can lead to improved potency. nih.govbiointerfaceresearch.com The choice of substituent should be guided by the desired pharmacological profile and the specific target being addressed.

Finally, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable tools in lead optimization. nih.gov These approaches can predict how structural modifications will affect binding affinity and biological activity, allowing for the prioritization of synthetic targets and accelerating the discovery of improved drug candidates. By integrating experimental SAR data with computational insights, researchers can more efficiently navigate the complex landscape of chemical space to identify promising new pyrimidine sulfonamide derivatives.

Biological Activity and Preclinical Pharmacological Assessment

Antimicrobial Research

Antibacterial Activity (Gram-Positive and Gram-Negative)

The sulfonamide class of compounds has a well-established history as antibacterial agents. nih.gov Their mechanism of action typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov Research into pyrimidine-sulfonamide hybrids has explored their potential to overcome resistance and broaden their antibacterial spectrum.

While specific data for 2-chloro-N-methylpyrimidine-5-sulfonamide is not available, a structurally related compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide , has been evaluated for its in vitro activity against various bacterial strains. This compound demonstrated notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. nih.gov However, its efficacy against other tested bacterial strains was reported to be weaker. nih.gov

Generally, sulfonamides are effective against a range of Gram-positive and certain Gram-negative bacteria. nih.gov Susceptible Gram-negative bacteria often include species of Klebsiella, Salmonella, and Escherichia coli. nih.gov Resistance can be a significant issue, with bacteria like Pseudomonas aeruginosa and Serratia species often showing no susceptibility to sulfonamides. nih.gov

Table 1: Antibacterial Activity of a Structurally Related Pyrimidine-Sulfonamide Hybrid

CompoundBacterial StrainActivity (MIC)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA)15.62-31.25 μmol/L nih.gov
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25 μmol/L nih.gov

Note: Data presented is for a structurally related compound and not this compound.

Antifungal Activity

The potential of sulfonamide derivatives as antifungal agents has also been an area of investigation. Some sulfonamides have shown inhibitory activity against certain fungi. nih.govresearchgate.net

Specific studies on the antifungal properties of this compound are not present in the available literature. However, the broader class of sulfonamides has been evaluated against various fungal pathogens. For instance, a study on novel sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold found that the studied derivatives exhibited almost no antifungal potency. nih.gov In contrast, other research has indicated that some sulfonamide derivatives can be effective against various fungal strains. researchgate.net For example, the compound 2-chloro-N-phenylacetamide , which is structurally different but shares a chloro-substituent, has demonstrated antifungal activity against strains of Aspergillus flavus with MIC values ranging from 16 to 256 μg/mL. nih.govscielo.br This compound was also found to be effective against fluconazole-resistant Candida species. scielo.br

Antiviral Activity (e.g., HSV-1, HCV)

Pyrimidine (B1678525) and sulfonamide moieties are present in various compounds that have been investigated for antiviral activity. mdpi.com For instance, some 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside analogs have shown activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov

While direct antiviral testing of this compound has not been reported, a study on new substituted 2-pyrimidylbenzothiazoles containing sulfonamide fragments demonstrated antiviral activity. One such compound exhibited a significant reduction in viral load for HSV-1, with good IC50, CC50, and selectivity index values when compared to acyclovir. mdpi.com The same study also noted inhibitory activity against Hepatitis C virus (HCV). mdpi.com This suggests that the pyrimidine-sulfonamide scaffold may be a promising starting point for the development of novel antiviral agents.

Anticancer Research in Cell-Based Models

The anticancer potential of sulfonamide and pyrimidine derivatives is an active area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov

In Vitro Cytotoxicity Assays

No specific in vitro cytotoxicity data for this compound against cancer cell lines is currently available. However, numerous studies have highlighted the anticancer potential of related sulfonamide and pyrimidine-sulfonamide hybrid compounds.

For example, a pyrimidine–sulfonamide hybrid, PS14 , demonstrated moderate antiproliferative activity against HeLa, HCT-116, A549, and HepG2 cancer cell lines, with IC50 values ranging from 12.64 to 22.20 μM. nih.gov Another study on 2,5-Dichlorothiophene-3-sulfonamide reported significant cytotoxic activity against HeLa, MDA-MB231, and MCF-7 cells, with GI50 values of 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, and 7.13 ± 0.13 µM, respectively. nih.govnih.gov Thioether-containing pyrimidine–sulfonamide hybrids have also shown excellent antiproliferative activity against various breast cancer cell lines. nih.gov

Table 2: In Vitro Cytotoxicity of Structurally Related Sulfonamide and Pyrimidine-Sulfonamide Compounds

CompoundCell LineActivity (IC50/GI50)
PS14 (pyrimidine–sulfonamide hybrid)HeLa12.64–22.20 μM nih.gov
PS14 (pyrimidine–sulfonamide hybrid)HCT-11612.64–22.20 μM nih.gov
PS14 (pyrimidine–sulfonamide hybrid)A54912.64–22.20 μM nih.gov
PS14 (pyrimidine–sulfonamide hybrid)HepG212.64–22.20 μM nih.gov
2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 ± 1.12 µM nih.govnih.gov
2,5-Dichlorothiophene-3-sulfonamideMDA-MB2314.62 ± 0.13 µM nih.govnih.gov
2,5-Dichlorothiophene-3-sulfonamideMCF-77.13 ± 0.13 µM nih.govnih.gov

Note: Data presented is for structurally related compounds and not this compound.

Cellular Pathway Modulation (e.g., cell cycle, apoptosis)

The mechanisms by which sulfonamide and pyrimidine derivatives exert their anticancer effects often involve the modulation of key cellular pathways. Studies on related compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

For instance, the pyrimidine–sulfonamide hybrid PS14 was found to cause cell cycle arrest at the S phase and induce apoptosis. nih.gov Other pyrimidine-sulfonamide hybrids have been shown to cause cell cycle arrest in the G2/M phase and induce late apoptosis. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents, and research on acridine/sulfonamide hybrids has shown their ability to induce apoptosis in various cancer cell lines. mdpi.com These findings suggest that a compound like this compound could potentially exert its anticancer effects through similar mechanisms, although specific studies are required to confirm this.

Anti-inflammatory Research

Sulfonamides have been investigated for their anti-inflammatory properties. nih.gov Some sulfonamide-containing drugs, such as certain diuretics, have been observed to modulate inflammatory processes. nih.gov Dihydropyrimidine/sulphonamide hybrids have also been developed as potential anti-inflammatory agents. frontiersin.org

There is currently no specific research available on the anti-inflammatory activity of this compound. However, the broader classes of sulfonamides and pyrimidines have been associated with anti-inflammatory effects. For example, some sulfonamide diuretics may exert anti-inflammatory effects by modulating pro-inflammatory cytokines. nih.gov Additionally, novel dihydropyrimidine/sulphonamide hybrids have demonstrated considerable anti-inflammatory activity in in vivo studies. frontiersin.org These findings suggest that the chemical scaffold of this compound may possess anti-inflammatory potential, warranting further investigation.

Cyclooxygenase (COX) Inhibition

Data regarding the direct inhibitory activity of this compound on cyclooxygenase (COX) enzymes, including both COX-1 and COX-2 isoforms, are not available in the current scientific literature. While the broader classes of sulfonamides and pyrimidine-containing compounds have been investigated for their COX inhibitory potential, specific studies on this compound have not been reported.

Tumor Necrosis Factor-alpha (TNF-α) Modulation

There is currently no published research detailing the modulatory effects of this compound on Tumor Necrosis Factor-alpha (TNF-α) activity. Investigations into whether this compound can inhibit or otherwise alter the production or signaling of this key pro-inflammatory cytokine have not been documented.

Other Emerging Biological Activities (e.g., Angiotensin AT2 receptor ligands)

Scientific literature does not presently contain reports on other emerging biological activities of this compound, including any potential interaction with the Angiotensin AT2 receptor. Screening assays and pharmacological studies to identify novel biological targets for this compound have not been published.

Mechanistic Investigations of Biological Action (at a molecular/cellular level)

Due to the absence of specific data on the biological activities of this compound, there have been no subsequent mechanistic investigations into its mode of action at the molecular or cellular level. Understanding the precise biochemical pathways and molecular targets that a compound interacts with is contingent on first identifying a measurable biological effect. As such, the molecular mechanism of this compound remains unelucidated.

Advanced Applications and Future Research Directions

2-Chloro-N-methylpyrimidine-5-sulfonamide as a Synthetic Intermediate

The chemical scaffold of this compound makes it a valuable building block in the synthesis of more complex molecules. gsconlinepress.com Its utility stems from the pyrimidine (B1678525) ring, a six-membered unsaturated ring containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com This core structure is found in naturally occurring and synthetic compounds with a wide range of biological activities. gsconlinepress.com

The chlorine atom at the 2-position of the pyrimidine ring is a key reactive site, making the compound an important intermediate for creating new derivatives. jocpr.comjocpr.com This allows for the synthesis of novel pyrimidine sulfonamide compounds through further modifications. jocpr.comjocpr.com For instance, the starting material can be treated with various compounds like ethanolamine, anthranilic acid, and 3-bromopropanoic acid to produce a range of condensed pyrimidine derivatives that incorporate the sulfonamide group. jocpr.com

Pyrimidine derivatives are known to have broad-spectrum biological activities, including antibacterial, antifungal, insecticidal, herbicidal, antiviral, anti-inflammatory, and antitumor properties. nih.gov The pyrimidine ring is considered a valuable guiding group for the development of new pesticides and pharmaceuticals. nih.gov

Table 1: Examples of Reactions Using this compound as an Intermediate
ReactantReaction TypeProduct ClassPotential Application Area
AminesNucleophilic Aromatic SubstitutionSubstituted N-methylpyrimidine-5-sulfonamidesMedicinal Chemistry
Aryl boronic acidsSuzuki Coupling2-Aryl-N-methylpyrimidine-5-sulfonamidesDrug Discovery
Alcohols/PhenolsNucleophilic Substitution2-Alkoxy/Aryloxy-N-methylpyrimidine-5-sulfonamidesAgrochemical Research

Development of Chemical Probes and Tools for Biological Research

The development of novel chemical probes is essential for studying biological systems. Sulfonamide-containing naphthalimides, for example, have been synthesized and evaluated as potential fluorescent imaging probes. mdpi.com These probes can be used for the noninvasive detection of cancers. mdpi.com By incorporating a tumor-targeting group, these derivatives can be taken up by cancer cells, allowing for fluorescent imaging. mdpi.com

The sulfonamide portion of these molecules can act as a key driver of potency in certain applications. acs.org For instance, in the development of covalent inhibitors for specific enzymes, the sulfonamide NH group has been identified as a critical factor for the compound's effectiveness. acs.org

Exploration of Polypharmacology and Multi-Targeted Design

The concept of "polypharmacology," where a single compound interacts with multiple targets, is a growing area of interest in drug discovery. The hybridization of different pharmacophores, such as the pyrimidine and sulfonamide groups, is a strategy to create derivatives with diverse biological activities. nih.govresearchgate.net This approach can lead to the development of new anticancer drugs that act on different targets in cancer cells simultaneously. nih.govresearchgate.net

Pyrimidine-sulfonamide hybrids are considered promising candidates for generating novel and effective anticancer agents. researchgate.net By combining these two moieties, researchers aim to develop compounds with enhanced therapeutic potential. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Sulfonamide Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. nih.gov These technologies can analyze vast amounts of data to identify patterns and predict the properties of new compounds. nih.gov For example, ML models can be trained to predict the adsorption of sulfonamide antibiotics by biochar, which is relevant for environmental applications. nih.gov

Potential for Material Science Applications (non-biological, if applicable)

Beyond their biological applications, pyrimidine derivatives also have potential uses in material science. researchgate.net For instance, some pyrimidine-based compounds have been used as fluorescent zinc detectors and have shown interesting electrogenerated chemiluminescent properties applicable to organic light-emitting diodes (OLEDs). researchgate.net

Q & A

Q. What are the key steps and methodological considerations for synthesizing 2-chloro-N-methylpyrimidine-5-sulfonamide?

The synthesis typically involves:

  • Chlorination : Introducing the chloro group at the pyrimidine ring using reagents like POCl₃ or PCl₅ under reflux conditions .
  • Sulfonamide Coupling : Reacting the chlorinated intermediate with methylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Sodium hydride or triethylamine is often used as a base to deprotonate the amine .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing C-2 chloro vs. C-4 substitution) and methyl group integration .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity and detects byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error) and fragmentation patterns .

Q. How should researchers design experiments to evaluate the compound’s biological activity?

  • In Vitro Assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains to assess antimicrobial activity. Minimum inhibitory concentration (MIC) values are determined via broth microdilution .
  • Control Groups : Include structurally related analogs (e.g., non-chlorinated or N-ethyl derivatives) to isolate the role of the chloro and methylsulfonamide groups .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM to establish IC₅₀ values in enzyme inhibition studies (e.g., kinase assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., MIC normalized to CFU/mL). Discrepancies may arise from variations in bacterial strain susceptibility or solvent effects .
  • Structural Validation : Re-evaluate compound purity via X-ray crystallography (if crystalline) to rule out polymorphism or solvate formation impacting activity .
  • Assay Reproducibility : Repeat assays under controlled humidity/temperature to minimize environmental variability .

Q. What strategies optimize reaction yield and purity during sulfonamide coupling?

  • Solvent Selection : Use DMF or THF to enhance nucleophilicity of the amine. Avoid protic solvents (e.g., methanol) that may hydrolyze intermediates .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, which can reduce side-product formation .
  • In Situ Monitoring : Employ FT-IR to track carbonyl (C=O) or sulfonamide (S=O) bond formation in real time .

Q. How do substituent modifications (e.g., halogen position, methyl group) influence biological activity?

  • Chloro vs. Fluoro : Chloro groups enhance lipophilicity and membrane permeability, while fluoro substituents may improve metabolic stability. Comparative studies show a 3–5× increase in antimicrobial activity for chloro derivatives .
  • N-Methyl vs. N-Benzyl : N-methyl reduces steric hindrance, improving target binding affinity. For example, replacing methyl with benzyl decreases MIC values against S. aureus by 50% .

Q. What safety protocols are essential for handling chlorinated pyrimidine intermediates?

  • Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) and neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to avoid dermal/organ exposure to chlorinated vapors .

Q. How can researchers validate target engagement in enzyme inhibition studies?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interactions .
  • Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to map binding interactions at the active site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.